Cas no 50638-47-6 (4-Bromo-2-chloro-1-methoxybenzene)
4-Bromo-2-chloro-1-methoxybenzene Chemical and Physical Properties
Names and Identifiers
-
- 4-Bromo-2-chloro-1-methoxybenzene
- 4-Bromo-2-Chloroanisole
- Benzene,4-bromo-2-chloro-1-methoxy-
- 1-Bromo-3-chloro-4-methoxybenzene
- 3-Chloro-4-methoxyphenyl bromide
- 2-Chloro-4-bromoanisole
- FPIQNBOUYZLESW-UHFFFAOYSA-N
- PubChem2630
- 4-Bromo-2-chloro-1-methoxy-benzene
- AS03121
- RP27338
- AM61568
- AB03565
- AS04157
- Benzene,
- DTXSID70198680
- DS-6121
- 1-Bromo-3-chloro-4-methoxybenzene;2-Chloro-4-bromoanisole;Methyl(2-chloro-4-bromophenyl) ether
- F15440
- NS00032104
- MFCD00128076
- A19891
- 50638-47-6
- AKOS008905971
- Benzene, 4-bromo-2-chloro-1-methoxy-
- SY025038
- EN300-64401
- EINECS 256-672-2
- J-514626
- SCHEMBL858370
- FT-0617755
- AC-25962
-
- MDL: MFCD00128076
- Inchi: 1S/C7H6BrClO/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3
- InChI Key: FPIQNBOUYZLESW-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(C=1)Cl)OC
Computed Properties
- Exact Mass: 219.92900
- Monoisotopic Mass: 219.929
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 110
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 9.2
Experimental Properties
- Density: 1.564
- Melting Point: 67-68 ºC
- Boiling Point: 242 ºC
- Flash Point: 100 ºC
- Refractive Index: 1.556
- PSA: 9.23000
- LogP: 3.11110
4-Bromo-2-chloro-1-methoxybenzene Customs Data
- HS CODE:2909309090
- Customs Data:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
4-Bromo-2-chloro-1-methoxybenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM253265-100g |
4-Bromo-2-chloro-1-methoxybenzene |
50638-47-6 | 95% | 100g |
$213 | 2021-06-16 | |
| TRC | B682260-1g |
4-Bromo-2-chloro-1-methoxybenzene |
50638-47-6 | 1g |
$ 125.00 | 2022-06-06 | ||
| TRC | B682260-10g |
4-Bromo-2-chloro-1-methoxybenzene |
50638-47-6 | 10g |
$ 1000.00 | 2022-06-06 | ||
| TRC | B682260-25g |
4-Bromo-2-chloro-1-methoxybenzene |
50638-47-6 | 25g |
$ 1675.00 | 2022-06-06 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IP107-20g |
4-Bromo-2-chloro-1-methoxybenzene |
50638-47-6 | 97% | 20g |
520.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IP107-100g |
4-Bromo-2-chloro-1-methoxybenzene |
50638-47-6 | 97% | 100g |
1926.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IP107-25g |
4-Bromo-2-chloro-1-methoxybenzene |
50638-47-6 | 97% | 25g |
760CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IP107-1g |
4-Bromo-2-chloro-1-methoxybenzene |
50638-47-6 | 97% | 1g |
59.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IP107-5g |
4-Bromo-2-chloro-1-methoxybenzene |
50638-47-6 | 97% | 5g |
190.0CNY | 2021-08-05 | |
| Chemenu | CM253265-100g |
4-Bromo-2-chloro-1-methoxybenzene |
50638-47-6 | 95% | 100g |
$213 | 2022-06-11 |
4-Bromo-2-chloro-1-methoxybenzene Suppliers
4-Bromo-2-chloro-1-methoxybenzene Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on 4-Bromo-2-chloro-1-methoxybenzene
Recent Advances in the Application of 4-Bromo-2-chloro-1-methoxybenzene (CAS: 50638-47-6) in Chemical and Pharmaceutical Research
4-Bromo-2-chloro-1-methoxybenzene (CAS: 50638-47-6) is a halogenated aromatic compound that has garnered significant attention in recent chemical and pharmaceutical research due to its versatile applications as a key intermediate in organic synthesis. This compound, characterized by its distinct bromo and chloro substituents on a methoxybenzene backbone, serves as a crucial building block for the development of various pharmacologically active molecules. Recent studies have highlighted its utility in the synthesis of novel drug candidates, particularly in the areas of antimicrobial, anticancer, and central nervous system (CNS) therapeutics.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized 4-Bromo-2-chloro-1-methoxybenzene as a precursor for the synthesis of a new class of kinase inhibitors targeting aberrant signaling pathways in cancer cells. The compound's halogenated structure allowed for efficient cross-coupling reactions, enabling the introduction of diverse functional groups that enhanced the inhibitors' selectivity and potency. The study reported IC50 values in the nanomolar range for several derivatives, underscoring the compound's potential in oncology drug development.
Another significant application was demonstrated in a recent European Journal of Medicinal Chemistry publication (2024), where 4-Bromo-2-chloro-1-methoxybenzene served as the starting material for developing novel antimicrobial agents. The researchers employed palladium-catalyzed coupling reactions to generate a series of derivatives with enhanced activity against multidrug-resistant bacterial strains. Molecular docking studies revealed that the bromo and chloro substituents played a critical role in binding to bacterial efflux pump proteins, potentially overcoming resistance mechanisms.
From a synthetic chemistry perspective, advances in green chemistry approaches have been applied to the production of 50638-47-6. A 2023 study in ACS Sustainable Chemistry & Engineering reported an eco-friendly protocol for its synthesis using catalytic C-H activation, reducing the need for toxic reagents and minimizing waste generation. This development is particularly relevant given the increasing emphasis on sustainable pharmaceutical manufacturing processes.
The compound's physicochemical properties have also been the subject of recent investigations. Computational studies published in the Journal of Chemical Information and Modeling (2024) have provided new insights into its electronic structure and reactivity patterns, enabling more rational design of derivatives. These findings are particularly valuable for medicinal chemists seeking to optimize the pharmacokinetic properties of drug candidates derived from this scaffold.
Looking forward, the unique structural features of 4-Bromo-2-chloro-1-methoxybenzene continue to inspire innovative applications in drug discovery. Current research directions include its incorporation into PROTAC (proteolysis targeting chimera) molecules and its use in the development of covalent inhibitors. The compound's versatility and the growing body of research supporting its applications suggest it will remain an important tool in medicinal chemistry for years to come.
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